N-(3-Fluorophenyl)-2-methylacridin-9-amine
Description
N-(3-Fluorophenyl)-2-methylacridin-9-amine is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest for scientific research.
Properties
CAS No. |
62383-06-6 |
|---|---|
Molecular Formula |
C20H15FN2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-methylacridin-9-amine |
InChI |
InChI=1S/C20H15FN2/c1-13-9-10-19-17(11-13)20(16-7-2-3-8-18(16)23-19)22-15-6-4-5-14(21)12-15/h2-12H,1H3,(H,22,23) |
InChI Key |
QWBJBUMLFYWKJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorophenyl)-2-methylacridin-9-amine typically involves the reaction of 3-fluoroaniline with 2-methylacridone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(3-Fluorophenyl)-2-methylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
N-(3-Fluorophenyl)-2-methylacridin-9-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as fluorescent probes and sensors, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)-2-methylacridin-9-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to target proteins, leading to the modulation of biological pathways. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
N-(3-Fluorophenyl)benzenesulfonamide: Known for its antibacterial properties.
3-Fluoroamphetamine: A stimulant with selectivity for dopamine and norepinephrine release.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness: N-(3-Fluorophenyl)-2-methylacridin-9-amine stands out due to its unique combination of the acridine and fluorophenyl groups, which confer enhanced chemical stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
